molecular formula C7H6N2O5 B13954350 4-(Aminooxy)-3-nitrobenzoic acid CAS No. 94832-40-3

4-(Aminooxy)-3-nitrobenzoic acid

Cat. No.: B13954350
CAS No.: 94832-40-3
M. Wt: 198.13 g/mol
InChI Key: GFKDWTCZBNLORQ-UHFFFAOYSA-N
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Description

4-(Aminooxy)-3-nitrobenzoic acid is an organic compound characterized by the presence of an aminooxy group (-ONH2) and a nitro group (-NO2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 4-hydroxybenzoic acid to form 4-hydroxy-3-nitrobenzoic acid, which is then converted to 4-(Aminooxy)-3-nitrobenzoic acid through a series of reactions involving the protection and deprotection of functional groups .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminooxy)-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-(Aminooxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form stable oxime bonds with carbonyl-containing molecules, thereby inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Uniqueness: 4-(Aminooxy)-3-nitrobenzoic acid is unique due to the presence of both the aminooxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry .

Properties

CAS No.

94832-40-3

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

4-aminooxy-3-nitrobenzoic acid

InChI

InChI=1S/C7H6N2O5/c8-14-6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,8H2,(H,10,11)

InChI Key

GFKDWTCZBNLORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])ON

Origin of Product

United States

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